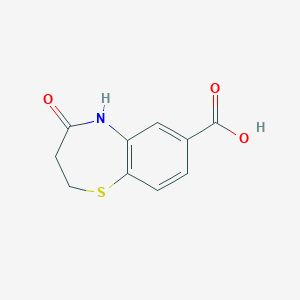

4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-carboxylic acid” is a chemical compound . It is a member of benzofurans .

Synthesis Analysis

A preparative method for the synthesis of 2,3,4,5-tetrahydro-1,5-benzothiazepine involves reductive ring expansion of 4-chromanone and 4-thiochromanone oximes . These compounds are converted to the corresponding N-amino derivatives, which, like arylhydrazines in the Fischer reaction, give new condensed indole systems .Chemical Reactions Analysis

In the synthesis process, the methanol solution of resorcinol and potassium hydroxide reacts with hydrogen under the action of active nickel to generate potassium 3-ketocyclohex-1-enolate . This is then cyclized with ethyl bromopyruvate under alkaline conditions, and then acidified to obtain the final product .科学研究应用

Proteomics Research

“4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-carboxylic acid” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, modifications, and localization to understand their function in complex biological systems .

Synthesis and Characterization

Researchers have developed efficient synthesis methods for novel 1,5-benzothiazepine derivatives incorporating sulfonyl groups. The “4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-carboxylic acid” could be a key intermediate in the synthesis of these derivatives.

Reductive Ring Expansion

A preparative method is proposed for the synthesis of 2,3,4,5-tetrahydro-1,5-benzothiazepine by reductive ring expansion of 4-chromanone and 4-thiochromanone oximes . These compounds were converted to the corresponding N-amino derivatives, which, like arylhydrazines in the Fischer reaction, give new condensed indole systems .

Heterocyclic Building Blocks

This compound is also used as a heterocyclic building block in organic chemistry . Heterocyclic compounds are widely used in medicinal chemistry, drug discovery, and material science due to their diverse chemical and biological properties .

Pharmaceutical Research

Given its role in the synthesis of benzothiazepine derivatives and as a heterocyclic building block, “4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-carboxylic acid” could be used in pharmaceutical research for the development of new drugs .

Material Science

In material science, heterocyclic compounds are used in the design and synthesis of organic semiconductors, dyes, pigments, and functional materials . Therefore, “4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-carboxylic acid” could potentially be used in these areas .

属性

IUPAC Name |

4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S/c12-9-3-4-15-8-2-1-6(10(13)14)5-7(8)11-9/h1-2,5H,3-4H2,(H,11,12)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPFHJSPWVVGCID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C(C=C(C=C2)C(=O)O)NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(dimethylamino)-2-{2-[(hydroxyimino)methyl]-1H-pyrrol-1-yl}nicotinonitrile](/img/structure/B2382866.png)

![3-(1,3-Benzothiazol-2-yl)-7-[(2-fluorophenyl)methoxy]chromen-2-one](/img/structure/B2382872.png)

![4-[4-[(4-Oxoquinazolin-3-yl)methyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2382873.png)

![3-(4-fluorophenyl)-7-((pyridin-2-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2382881.png)

![1-(4-Hydroxypiperidin-1-yl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)ethanone](/img/structure/B2382882.png)

![{[(2,6-Dimethylpiperidin-1-yl)carbonothioyl]thio}acetic acid](/img/structure/B2382883.png)